2,4-Dichloroquinazoline-8-carbonitrile
Overview
Description
2,4-Dichloroquinazoline-8-carbonitrile is a chemical compound with the molecular formula C9H3Cl2N3 . It is used in the field of pharmaceutical chemistry due to its diversified biological activities .
Synthesis Analysis
The synthesis of 2,4-dichloroquinazoline motifs involves the cyclization of anthranilonitriles in the presence of triphosgene and catalytic triphenylphosphine oxide .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, quinazolines and quinazolinones are known to be involved in a wide range of bioactivities such as antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, anticonvulsant, acaricidal, weedicide, and many other biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 224.04 g/mol, a topological polar surface area of 49.6 Ų, and a complexity of 262 .Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis Methods : 2,4-Dichloroquinazoline-8-carbonitrile has been synthesized from various precursors like 2-ethynylanilines and anthranilonitriles using diphosgene in acetonitrile (Lee et al., 2006). This process involves heating at high temperatures and has applications in creating complex heterocyclic structures.
- Chemical Transformations : It undergoes numerous chemical transformations, enabling the synthesis of diverse heterocyclic compounds. For instance, 2,4-dichloroquinoline-3-carbonitrile reacts with various reagents to form pyrazoloquinolinones and other complex structures (Mekheimer et al., 2008).
Optoelectronic and Nonlinear Properties
- Electronic and Optical Properties : Studies on derivatives of hydroquinoline, including compounds similar to this compound, have shown promising optoelectronic, nonlinear, and charge transport properties. These properties are crucial for the development of multifunctional materials (Irfan et al., 2020).
Applications in Fluorescent Compounds
- Fluorescent Properties : The compound has been utilized in synthesizing new fluorescent materials. For example, a fluorescent derivative containing 1,2,3-triazole moiety has been synthesized, demonstrating potential in photophysical studies and as nonlinear optical (NLO) materials (Singh et al., 2017).
Potential in Biological Studies
- Biological Applications : While focusing on non-drug-related aspects, it's notable that various derivatives of chloroquinoline-3-carbonitriles, which include this compound, have been used in the production of biologically active compounds. These compounds are significant for their potential applications in medicinal chemistry and biological studies (Mekheimer et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloroquinazoline-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-6-3-1-2-5(4-12)7(6)13-9(11)14-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPYAXUBBOULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NC(=N2)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654021 | |
Record name | 2,4-Dichloroquinazoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1150617-71-2 | |
Record name | 2,4-Dichloroquinazoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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